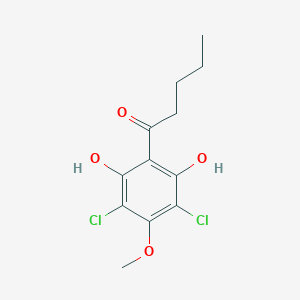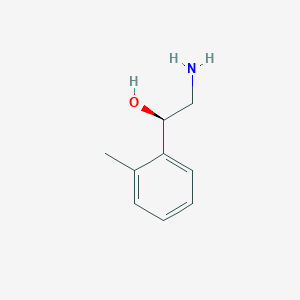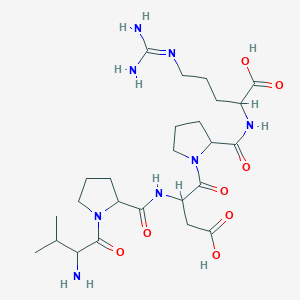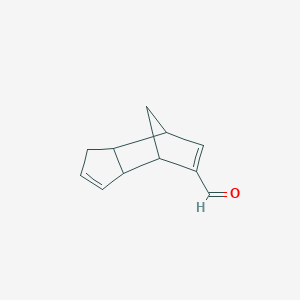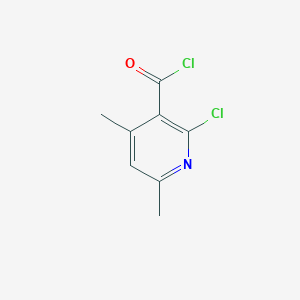
2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride, also known as CDPC, is a chemical compound that has been widely used in scientific research. It is a pyridine derivative that contains a carbonyl chloride functional group. CDPC has been utilized in various fields such as medicinal chemistry, organic synthesis, and material science.
Mechanism Of Action
The mechanism of action of 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride is not fully understood, but it is believed to act as an acylating agent. 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride can react with various functional groups such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters. 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride has been shown to inhibit the activity of acetylcholinesterase, an enzyme that hydrolyzes the neurotransmitter acetylcholine, which is involved in various physiological processes such as muscle contraction and cognition.
Biochemical And Physiological Effects
2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride has been shown to have various biochemical and physiological effects. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride has several advantages for lab experiments, such as its high purity, stability, and ease of handling. It can be stored for an extended period without degradation or decomposition. However, 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride has some limitations, such as its high cost, low solubility, and toxicity. It should be handled with care and used in a well-ventilated area.
Future Directions
2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride has great potential for future research directions. One possible direction is the development of 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride-based materials with unique properties such as high porosity and selectivity. Another direction is the synthesis of 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride derivatives with improved pharmacological properties such as increased potency and selectivity. Furthermore, the mechanism of action of 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride needs to be further elucidated to better understand its biological activity.
Conclusion:
In conclusion, 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride is a valuable chemical compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride is necessary to fully explore its potential in various fields.
Synthesis Methods
The synthesis of 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride can be achieved by reacting 2-chloro-4,6-dimethylpyridine-3-carboxylic acid with thionyl chloride. The reaction proceeds through the formation of an intermediate acid chloride, which is then converted to 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride by the elimination of hydrogen chloride. The yield of 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride can be improved by using excess thionyl chloride and refluxing the reaction mixture for an extended period.
Scientific Research Applications
2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride has been used in various scientific research applications, such as in the synthesis of pharmaceutical intermediates, agrochemicals, and materials. It has been utilized as a key building block in the synthesis of antitumor agents, antibacterial agents, and anti-inflammatory drugs. 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride has also been used in the preparation of novel materials such as metal-organic frameworks and porous organic polymers.
properties
CAS RN |
114319-42-5 |
|---|---|
Product Name |
2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride |
Molecular Formula |
C8H7Cl2NO |
Molecular Weight |
204.05 g/mol |
IUPAC Name |
2-chloro-4,6-dimethylpyridine-3-carbonyl chloride |
InChI |
InChI=1S/C8H7Cl2NO/c1-4-3-5(2)11-7(9)6(4)8(10)12/h3H,1-2H3 |
InChI Key |
SJWSFNUCYJEBAT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1C(=O)Cl)Cl)C |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)Cl)Cl)C |
synonyms |
3-Pyridinecarbonyl chloride, 2-chloro-4,6-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



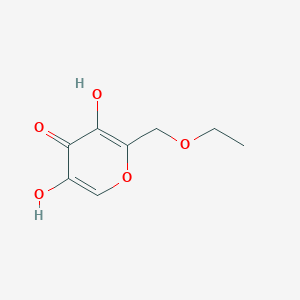
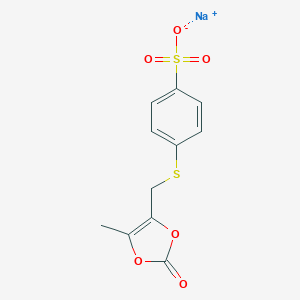

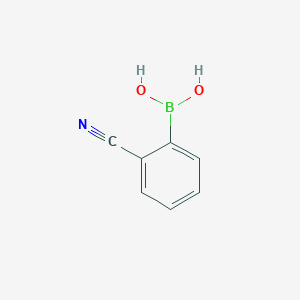
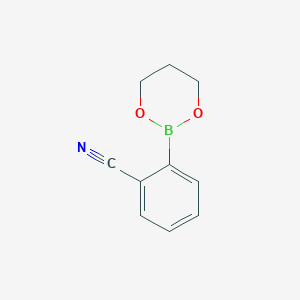

![[2,3'-Bipyridin]-6'(1'H)-one](/img/structure/B44829.png)
